molecular formula C8H6FN3O B13907872 4-Fluoro-1H-indazole-3-carboxamide CAS No. 1638591-45-3

4-Fluoro-1H-indazole-3-carboxamide

Cat. No.: B13907872
CAS No.: 1638591-45-3
M. Wt: 179.15 g/mol
InChI Key: GEZHIKGZYQTNRO-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazole-3-carboxamide is a heterocyclic compound that contains a fluorine atom at the 4-position and a carboxamide group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been investigated for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1H-indazole-3-carboxamide typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole ring . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-carboxamide: Lacks the fluorine atom at the 4-position.

    4-Chloro-1H-indazole-3-carboxamide: Contains a chlorine atom instead of fluorine.

    4-Methyl-1H-indazole-3-carboxamide: Contains a methyl group instead of fluorine.

Uniqueness

4-Fluoro-1H-indazole-3-carboxamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s electronic properties, making it more effective in certain applications compared to its non-fluorinated analogs .

Properties

CAS No.

1638591-45-3

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

4-fluoro-1H-indazole-3-carboxamide

InChI

InChI=1S/C8H6FN3O/c9-4-2-1-3-5-6(4)7(8(10)13)12-11-5/h1-3H,(H2,10,13)(H,11,12)

InChI Key

GEZHIKGZYQTNRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NN2)C(=O)N

Origin of Product

United States

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